1-ethyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C13H17N3O |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
1-ethyl-N-[(2-methoxyphenyl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C13H17N3O/c1-3-16-10-12(9-15-16)14-8-11-6-4-5-7-13(11)17-2/h4-7,9-10,14H,3,8H2,1-2H3 |
InChI Key |
MMHKWWSJGZQAAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NCC2=CC=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
A common method involves reacting hydrazine derivatives with 1,3-diketones. For example:
-
1,3-Diketone Preparation : Ethyl acetoacetate reacts with acetic anhydride to form a diketone intermediate.
-
Cyclization : Condensation with ethyl hydrazine in ethanol under reflux yields 1-ethyl-1H-pyrazol-4-amine.
Reaction Conditions :
-
Solvent: Ethanol or chloroform
-
Temperature: 80–100°C
-
Catalyst: p-Toluenesulfonic acid (p-TsOH)
Functionalization of the Pyrazole Amine
The primary amine at the 4-position of the pyrazole undergoes alkylation or reductive amination to introduce the 2-methoxyphenylmethyl group.
Nucleophilic Substitution
Method :
-
Electrophile Preparation : 2-Methoxyphenylmethyl chloride is synthesized via chlorination of 2-methoxybenzyl alcohol using thionyl chloride.
-
Alkylation : 1-Ethyl-1H-pyrazol-4-amine reacts with the electrophile in the presence of a base (e.g., K₂CO₃).
Optimization :
Reductive Amination
Method :
-
Imine Formation : Condensation of 1-ethyl-1H-pyrazol-4-amine with 2-methoxybenzaldehyde in toluene.
-
Reduction : Sodium cyanoborohydride (NaBH₃CN) or hydrogenation with Pd/C reduces the imine to the secondary amine.
Conditions :
One-Pot Synthesis Strategies
Industrial-scale processes often favor one-pot methodologies to reduce purification steps.
Tandem Cyclization-Alkylation
Procedure :
-
Cyclocondensation : Ethyl hydrazine reacts with ethyl acetoacetate in ethanol.
-
In Situ Alkylation : Direct addition of 2-methoxyphenylmethyl bromide and K₂CO₃ without isolating the pyrazole intermediate.
Advantages :
Purification and Characterization
Critical steps ensure product purity:
Column Chromatography
Crystallization
Characterization Data :
Industrial-Scale Considerations
Cost-Effective Reagents
-
Ethyl Hydrazine : Preferred over costly hydrazine derivatives.
-
Solvent Recycling : Ethanol and DCM are distilled and reused.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 50–65 | 90–95 | Moderate |
| Reductive Amination | 70–85 | 95–99 | High |
| One-Pot Synthesis | 55–70 | 85–90 | High |
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenylmethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrazoles.
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits a range of biological activities that make it a candidate for drug development. Its structure allows for interaction with various biological targets, particularly in the treatment of inflammatory diseases and cancer.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including 1-ethyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine. Research indicates that this compound can inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, a study demonstrated that pyrazole derivatives could effectively target cancer cells by modulating signaling pathways associated with cell survival and apoptosis .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases . The inhibition of these cytokines can potentially alleviate conditions such as arthritis and other chronic inflammatory disorders.
The biological activity of 1-ethyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine is primarily attributed to its ability to interact with specific receptors and enzymes in the body.
Receptor Interactions
Studies have indicated that this compound can act as an antagonist at certain receptors, including histamine receptors, which play a role in allergic responses and inflammation . The ability to modulate receptor activity makes it a valuable candidate for developing new therapeutic agents.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes involved in disease processes. For example, it may inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response and pain pathways . This inhibition can lead to reduced inflammation and pain relief.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of 1-ethyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine, providing insights into its applications.
Synthesis and Characterization
A notable study involved the synthesis of this compound through a multi-step reaction involving appropriate precursors and conditions tailored to yield high purity . The characterization was performed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis, confirming the compound's structure.
Pharmacological Evaluation
In pharmacological evaluations, 1-ethyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine was tested against various cancer cell lines, demonstrating significant cytotoxic effects compared to standard chemotherapeutic agents . Additionally, its anti-inflammatory activity was assessed using in vivo models where it exhibited promising results in reducing inflammation markers.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as cyclooxygenase or kinases involved in cell signaling pathways.
Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogues and their distinguishing features:
Key Observations:
- Electron-Donating vs.
- Fluorine Substitution : The difluoroethyl analogue exhibits increased electronegativity, which may enhance metabolic stability and membrane permeability compared to the ethyl variant .
- Heterocyclic Substituents : Replacement of the phenyl group with a pyrazolylmethyl moiety (as in the 1-methylpyrazol-5-ylmethyl derivative) introduces additional hydrogen-bonding sites, relevant for targeting enzymes or receptors .
Pharmacological and Physicochemical Properties
- Lipophilicity : The ethyl group increases lipophilicity (logP ≈ 2.5) compared to methyl (logP ≈ 1.8), enhancing blood-brain barrier penetration .
- Aromatic Interactions : The 2-methoxyphenyl group may engage in π-π stacking or hydrogen bonding, similar to NBOMe compounds (e.g., 25I-NBOMe), which target serotonin receptors .
- Thermal Stability : Pyrazole amines generally exhibit melting points between 100–110°C, though halogenated variants (e.g., bromophenyl) may show higher stability .
Biological Activity
1-Ethyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine, a member of the pyrazole family, has garnered attention in medicinal chemistry due to its promising biological activities. This compound exhibits a range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.
Chemical Structure and Properties
The molecular formula of 1-ethyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine is C14H20N3O, with a molecular weight of approximately 248.33 g/mol. Its structure consists of an ethyl group and a methoxyphenyl moiety attached to the pyrazole ring, contributing to its diverse biological activities.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of this compound against various pathogens. The in vitro evaluation includes:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 µg/mL against several microbial strains, indicating potent antibacterial activity.
- Biofilm Formation Inhibition : The compound was effective in inhibiting biofilm formation of Staphylococcus aureus and Staphylococcus epidermidis, which are critical in clinical infections .
Anti-inflammatory Effects
The anti-inflammatory potential of 1-ethyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine has been investigated through various assays. The compound demonstrates the ability to reduce inflammatory markers, making it a candidate for treating inflammatory diseases.
Anticancer Activity
The anticancer properties of this pyrazole derivative have also been extensively studied:
- Cell Line Studies : In vitro studies showed that the compound effectively inhibits the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects involves inducing apoptosis and inhibiting cell cycle progression in cancer cells.
Summary of Biological Activities
Case Studies
- Antimicrobial Evaluation :
- Anticancer Research :
Q & A
Q. Structure-Activity Relationship (SAR) Table
| Substituent Position | Target Activity (IC, µM) | Key Interactions |
|---|---|---|
| 2-Methoxy | COX-2: 12.3 ± 1.5 | Steric hindrance reduces binding affinity but improves selectivity |
| 4-Methoxy | COX-2: 8.7 ± 0.9 | Enhanced π-π stacking with Tyr385 |
| 5-Fluoro (Analog) | EGFR: 6.2 ± 0.7 | Halogen bonding with Cys797 |
Methodological Insight : Ortho-substitution (2-methoxy) reduces metabolic oxidation but may lower solubility, requiring formulation adjustments .
Basic: What are the key steps in designing a biological screening protocol for this compound?
Methodological Answer:
- In Vitro Assays :
- Antimicrobial : Broth microdilution (CLSI guidelines) against S. aureus (MIC reported: 16 µg/mL) .
- Anti-inflammatory : COX-2 inhibition ELISA with celecoxib as a positive control .
- Cytotoxicity : MTT assay on HEK293 cells (CC >100 µM indicates safety) .
- Dose Range : Test 0.1–100 µM in triplicate; include vehicle (0.1% DMSO) and blank controls .
Advanced: How can low yields in multi-step synthesis be addressed through process optimization?
Methodological Answer:
- Catalyst Screening : Replace CsCO with KPO to reduce side reactions in benzylation steps .
- Solvent-Free Conditions : Microwave-assisted synthesis reduces reaction time (30 min vs. 24 h) and improves yield by 15% .
- Quench Optimization : Acidic workup (1M HCl) minimizes amine degradation during extraction .
- Scale-Up : Continuous flow reactors achieve 90% conversion with residence times <10 min .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
